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molecular formula C12H21BN2O2 B1306198 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 844891-04-9

1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1306198
M. Wt: 236.12 g/mol
InChI Key: IZNGYNMIIVJWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07553964B2

Procedure details

A solution of 4-bromo-1,3,5-trimethyl-1H-pyrazole (1 g, 5.3 mmol) in anhydrous THF (20 mL) cooled to −78° C. under a nitrogen atmosphere was treated dropwise with n-butyl lithium (4.2 mL, 1.6 M in hexane) and stirred at room temperature for 20 minutes. Then, 2-isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (1.7 mL, 8.3 mmol) was added dropwise at −78° C. and allowed to warm to ambient temperature overnight. Ethyl acetate was added and the mixture was filtered through diatomaceous earth. The filtrate was concentrated and chromatographed on silica gel eluting with 40% ethyl acetate in hexanes to provide the title compound as white crystals (996 mg, 77%). 1H NMR (300 MHz, CDCl3) δ 1.29 (s, 12 H), 2.33 (s, 3 H), 2.37 (s, 3 H), 3.69 (s, 3 H); (DCl/NH3) m/z 237 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:9])=[N:4][N:5]([CH3:8])[C:6]=1[CH3:7].C([Li])CCC.C(O[B:19]1[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]1)(C)C.C(OCC)(=O)C>C1COCC1>[CH3:8][N:5]1[C:6]([CH3:7])=[C:2]([B:19]2[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]2)[C:3]([CH3:9])=[N:4]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=NN(C1C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 40% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1N=C(C(=C1C)B1OC(C(O1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 996 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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